Para- vs. Meta-Substitution: Regioisomeric Identity Confirmed by InChI Key and Spectral Fingerprint
N-[4-(benzylamino)phenyl]acetamide is unequivocally distinguished from its meta-substituted isomer N-[3-(benzylamino)phenyl]acetamide (CAS 29103-59-1) by its unique InChI Key (BWJSXPFCLPAKEZ-UHFFFAOYSA-N) and GC-MS spectral fingerprint. The para-arrangement of the benzylamino and acetamide substituents on the central phenyl ring results in a distinct molecular dipole moment and hydrogen-bonding surface topology that will produce different chromatographic retention behavior and different NMR chemical shift patterns compared to the meta isomer [1]. Both isomers share the identical molecular formula (C15H16N2O) and molecular weight (240.30 g/mol), making them indistinguishable by mass spectrometry alone; regioisomeric confirmation therefore requires chromatographic or NMR verification . For analytical reference, the SpectraBase database provides a verified GC-MS spectrum (Compound ID: KZAEoTlh5c0) specific to this para-isomer [1].
| Evidence Dimension | Regioisomeric identity (substitution pattern on central phenyl ring) |
|---|---|
| Target Compound Data | CAS 110137-65-0; para-substituted (1,4-disubstituted phenyl); InChI Key: BWJSXPFCLPAKEZ-UHFFFAOYSA-N; GC-MS spectrum available (SpectraBase ID: KZAEoTlh5c0) |
| Comparator Or Baseline | CAS 29103-59-1; meta-substituted (1,3-disubstituted phenyl); N-[3-(benzylamino)phenyl]acetamide; distinct InChI Key |
| Quantified Difference | Different InChI Key (non-overlapping); distinct GC retention time (exact ΔRT not publicly reported); distinct NMR chemical shift patterns expected based on aromatic proton coupling constants (para: AA'BB' system; meta: complex multiplet) |
| Conditions | GC-MS (SpectraBase); NMR (1H and 13C, predicted based on substitution pattern) |
Why This Matters
For procurement and analytical quality control, the InChI Key and spectral fingerprint provide the only definitive means to verify that the para-isomer, not the meta-isomer, has been supplied, given their identical molecular formula and mass.
- [1] SpectraBase. N-[4-[(phenylmethyl)amino]phenyl]acetamide. Compound ID: KZAEoTlh5c0. InChI Key: BWJSXPFCLPAKEZ-UHFFFAOYSA-N. GC-MS spectrum. Wiley Science Solutions. View Source
